molecular formula C20H21N3O2S B2674367 N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034361-75-4

N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2674367
CAS No.: 2034361-75-4
M. Wt: 367.47
InChI Key: HSKWQKSKDDSNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that features an indole moiety, a tetrahydrothiophene ring, and an isonicotinamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate indole precursor, the indole ring can be functionalized to introduce the ethyl group.

    Introduction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized via cyclization reactions involving sulfur-containing reagents.

    Coupling with Isonicotinamide: The final step involves coupling the indole and tetrahydrothiophene intermediates with isonicotinamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole or isonicotinamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety might interact with tryptophan-binding proteins, while the isonicotinamide group could inhibit enzymes like nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide: Similar structure but with a benzamide group instead of isonicotinamide.

    N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of isonicotinamide.

Uniqueness

The uniqueness of N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide lies in its combination of the indole, tetrahydrothiophene, and isonicotinamide moieties, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(2-indol-1-ylethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(16-5-8-21-19(13-16)25-17-7-12-26-14-17)22-9-11-23-10-6-15-3-1-2-4-18(15)23/h1-6,8,10,13,17H,7,9,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKWQKSKDDSNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.